An In-Depth Technical Guide to 4-Chloro-6-methoxyquinolin-7-ol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-6-methoxyquinolin-7-ol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Chloro-6-methoxyquinolin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthetic routes, reactivity, and potential applications, particularly as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this versatile chemical entity.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core structure of numerous FDA-approved therapeutic agents.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for presenting functional groups in a defined three-dimensional space, facilitating interactions with biological targets. The diverse biological activities associated with quinoline derivatives, including anticancer and antimalarial properties, underscore the importance of this heterocyclic family.[1][2]
4-Chloro-6-methoxyquinolin-7-ol, a substituted quinoline, is a valuable intermediate for creating more complex molecules. The specific arrangement of its functional groups—a reactive chlorine atom at the 4-position, a hydroxyl group at the 7-position, and a methoxy group at the 6-position—offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for screening and optimization.
Chemical Structure and Identification
The fundamental identity of a chemical compound lies in its structure and unique identifiers.
Molecular Structure
The structure of 4-Chloro-6-methoxyquinolin-7-ol consists of a quinoline core with substituents at positions 4, 6, and 7. The IUPAC name for this compound is 4-chloro-6-methoxyquinolin-7-ol.
Caption: Chemical Structure of 4-Chloro-6-methoxyquinolin-7-ol
Chemical Identifiers
| Identifier | Value |
| CAS Number | 205448-31-3[3] |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 210.63 g/mol |
| IUPAC Name | 4-chloro-6-methoxyquinolin-7-ol |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental protocols and predicting its pharmacokinetic profile. While extensive experimental data for this specific molecule is not widely published, we can infer properties based on its structure and data from similar compounds.
| Property | Value (Calculated/Estimated) | Source |
| Boiling Point | 353.3 °C at 760 mmHg | [4] |
| Density | 1.4 g/cm³ | [4] |
| Flash Point | 167.5 °C | [4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | - |
Synthesis and Purification
The synthesis of substituted quinolines often involves multi-step sequences. A plausible and efficient synthetic route for 4-Chloro-6-methoxyquinolin-7-ol can be adapted from established methods for analogous 4-chloro-6,7-disubstituted quinolines.[5][6] The general strategy involves the construction of the quinolone ring system followed by chlorination.
Proposed Synthetic Pathway
A logical synthetic approach starts from a commercially available substituted acetophenone, proceeds through nitration, condensation, reductive cyclization to form the 4-hydroxyquinoline core, and concludes with a chlorination step.
Caption: Proposed Synthetic Workflow for 4-Chloro-6-methoxyquinolin-7-ol
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar quinoline syntheses.[5][6][7] Causality: Each step is designed to progressively build the target molecule. Nitration introduces a key group for the subsequent cyclization. Condensation with DMF-DMA forms the enaminone necessary for ring closure. Reductive cyclization is a classic method for forming the quinoline ring from an ortho-nitro precursor. Finally, chlorination with a strong agent like POCl₃ replaces the hydroxyl group at the reactive 4-position.
Step 1: Nitration of 3-Hydroxy-4-methoxyacetophenone
-
Dissolve 3-hydroxy-4-methoxyacetophenone in concentrated sulfuric acid at 0°C.
-
Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.
-
Stir for 2-3 hours, then pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until neutral, and dry to yield 2-nitro-5-hydroxy-4-methoxyacetophenone.
Step 2: Condensation to Enaminone
-
Reflux a mixture of the nitrated product and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent (e.g., toluene) for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude enaminone intermediate can often be used in the next step without further purification.
Step 3: Reductive Cyclization
-
Dissolve the crude enaminone in a mixture of acetic acid and ethanol.
-
Add iron powder portion-wise and heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter through celite to remove iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purify the crude 4,7-dihydroxy-6-methoxyquinoline by column chromatography or recrystallization.
Step 4: Chlorination
-
Heat a mixture of 4,7-dihydroxy-6-methoxyquinoline and phosphorus oxychloride (POCl₃) under reflux for 4-6 hours.[6]
-
Distill the excess POCl₃ under reduced pressure.
-
Carefully add the residue to crushed ice and neutralize with an aqueous base (e.g., NaOH or K₂CO₃ solution) to pH 8.[6]
-
Filter the resulting solid, wash with water, and dry.
-
Purify the final product, 4-Chloro-6-methoxyquinolin-7-ol, by column chromatography (e.g., silica gel with a petroleum ether/ethyl acetate gradient).[6]
Spectroscopic Analysis
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. The following are predicted spectra based on the structure and data from close analogs like 4-chloro-6,7-dimethoxyquinoline.[5][6]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.6 ppm (d, 1H): Proton at C2 of the quinoline ring, doublet due to coupling with C3-H.
-
δ ~7.5 ppm (d, 1H): Proton at C3 of the quinoline ring, doublet due to coupling with C2-H.
-
δ ~7.3 ppm (s, 1H): Proton at C5 or C8.
-
δ ~7.2 ppm (s, 1H): Proton at C8 or C5.
-
δ ~9.5-10.5 ppm (s, 1H): Phenolic proton of the hydroxyl group at C7 (this peak may be broad and is D₂O exchangeable).
-
δ ~3.9 ppm (s, 3H): Protons of the methoxy group at C6.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
Expected peaks in the aromatic region (100-160 ppm), including quaternary carbons for C4, C4a, C6, C7, and C8a.
-
A peak around 56 ppm corresponding to the methoxy carbon.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺ peak at m/z 211.0/213.0, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.
-
Reactivity and Potential Applications
The chemical reactivity of 4-Chloro-6-methoxyquinolin-7-ol is dominated by its functional groups.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is highly activated towards nucleophilic substitution. This is the most synthetically valuable feature of the molecule, allowing for the introduction of various amines, alcohols, and thiols to build a library of derivatives. This reaction is a cornerstone in the synthesis of many kinase inhibitors.[1]
-
Hydroxyl Group Reactivity: The phenolic hydroxyl group at C7 can be alkylated (e.g., Williamson ether synthesis) or acylated to introduce different side chains, which can modulate solubility, cell permeability, and target binding.[1]
-
Methoxy Group: The methoxy group is generally stable but can be demethylated under harsh conditions if required.
Role in Drug Discovery
This molecule is an excellent starting point for the development of targeted therapies. Its structural similarity to the core of known kinase inhibitors suggests its potential as an intermediate for novel anticancer agents. For example, the related compound 4-Chloro-6,7-dimethoxyquinoline is a key intermediate for the synthesis of the anticancer drug Cabozantinib.[5][8] The 4-chloro position allows for the introduction of an aniline side chain, a common feature in many tyrosine kinase inhibitors that targets the ATP-binding pocket of the enzyme. The 6-methoxy and 7-hydroxy groups can influence interactions with the solvent-exposed region of the kinase or improve pharmacokinetic properties.
Safety and Handling
As with any chlorinated aromatic compound, 4-Chloro-6-methoxyquinolin-7-ol should be handled with care.
-
Hazards: It is expected to be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation, as well as respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]
-
Spills: In case of a spill, avoid generating dust. Clean up spills immediately using dry procedures and place the material in a sealed container for disposal.[9]
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
4-Chloro-6-methoxyquinolin-7-ol is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its well-defined structure, coupled with the versatile reactivity of its chloro and hydroxyl groups, makes it an attractive starting point for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitor development. This guide provides a foundational understanding of its properties and synthesis, offering a solid basis for its application in research and drug discovery programs.
References
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- PubChem. 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418. PubChem.
- Apollo Scientific. (2023, July 7). 4-Chloro-6-methoxyquinolin-7-ol. Apollo Scientific.
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- PubChem. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610. PubChem.
- ChemicalBook. (2025, July 24). 4-chloro-6,7-dimethoxyquinoline | 35654-56-9. ChemicalBook.
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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- National Institutes of Health (NIH). 4-Chloro-6,7-dimethoxyquinoline. PMC.
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- iChemical. 4-Chloro-6-methoxyquinolin-7-ol, CAS No. 205448-31-3. iChemical.
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